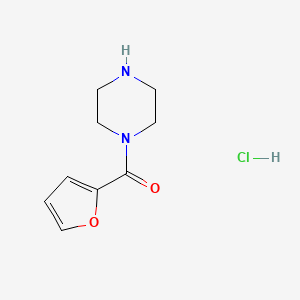

1-(2-Furoyl)piperazine Hydrochloride

Description

The exact mass of the compound 1-(2-Furoyl)piperazine Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-Furoyl)piperazine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Furoyl)piperazine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

furan-2-yl(piperazin-1-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11;/h1-2,7,10H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFUHCXDFVDINI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20484843 | |

| Record name | 1-(2-Furoyl)piperazine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60548-09-6 | |

| Record name | Methanone, 2-furanyl-1-piperazinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60548-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Furoyl)piperazine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Furoyl)piperazine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(2-Furoyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 1-(2-Furoyl)piperazine Hydrochloride (CAS No: 60548-09-6), a significant intermediate in the synthesis of various pharmaceuticals.[1][2][3] This document details its physicochemical characteristics, spectral data, and relevant experimental protocols, and explores its role in biological pathways.

Core Chemical and Physical Properties

1-(2-Furoyl)piperazine Hydrochloride is a dual heterocyclic compound, integrating a furan ring with a piperazine core, presented as a hydrochloride salt.[1][2] This salt form enhances its stability and handling properties, making it a preferred precursor in complex chemical syntheses.[1][2]

| Property | Value | Source |

| CAS Number | 60548-09-6 | [1] |

| Molecular Formula | C₉H₁₃ClN₂O₂ | PubChem |

| Molecular Weight | 216.67 g/mol | PubChem |

| Appearance | White to light yellow or light orange crystalline powder | TCI |

| Melting Point | 204.0 to 209.0 °C | TCI |

| Purity | >98.0% (HPLC) | TCI |

| Solubility | Freely soluble in water and ethylene glycol; insoluble in diethyl ether. | [4] |

Experimental Protocols

Synthesis of 1-(2-Furoyl)piperazine Hydrochloride

A common method for the synthesis of pure 1-(2-Furoyl)piperazine Hydrochloride involves the reaction of 2-furoyl chloride with piperazine or piperazine hexahydrate. The resulting crude 1-(2-furoyl)piperazine is then extracted and purified.[5]

Materials:

-

2-Furoyl chloride

-

Piperazine hexahydrate

-

Inert organic solvent (e.g., Chloroform)

-

Hydrochloric acid (gas)

-

10% Sodium Hydroxide solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve piperazine hexahydrate in water and acidify to a pH of 4.5 using 6N HCl.[6]

-

Add 2-furoyl chloride and a 10% NaOH solution concurrently, maintaining the pH at 4.5.[6]

-

After one hour, make the solution basic (pH 8.5) with NaOH solution.[6]

-

Continuously extract the reaction mixture with chloroform for 36 hours.[6]

-

Dry the chloroform extract over MgSO₄ and filter.[6]

-

To precipitate the hydrochloride salt, pass dry HCl gas through the dried chloroform extract until the pH reaches 6-7.[5]

-

Collect the resulting precipitate, which is pure 1-(2-Furoyl)piperazine Hydrochloride.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Column: Octadecylsilane (C18), 250 x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 2). The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 239 nm.

-

Sample Preparation: Dissolve a known quantity of 1-(2-Furoyl)piperazine Hydrochloride in the mobile phase to achieve a concentration of approximately 100 mg/L.

-

Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

¹H NMR:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Expected Chemical Shifts (δ): The protons on the piperazine ring typically appear as broad singlets or multiplets in the range of 2.5-3.9 ppm.[7] The furan ring protons will be observed in the aromatic region.

-

-

¹³C NMR:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Expected Chemical Shifts (δ): The carbonyl carbon (C=O) is expected around 168 ppm. The piperazine ring carbons typically resonate between 40-55 ppm. The furan ring carbons will appear in the aromatic region (approx. 110-155 ppm).[1]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

-

Sample Preparation: KBr pellet method.

-

Expected Absorption Bands:

-

N-H stretch (of the protonated amine): Broad absorption in the region of 2400-2800 cm⁻¹.

-

C=O stretch (amide): Strong absorption around 1630-1680 cm⁻¹.

-

C-N stretch (piperazine): Bands in the 1000-1200 cm⁻¹ region.

-

Furan ring vibrations: Characteristic absorptions for the C-O-C stretch and C=C stretch of the furan ring.

-

Biological Significance and Signaling Pathways

1-(2-Furoyl)piperazine serves as a crucial building block in the synthesis of compounds targeting various biological pathways. Notably, it is a known inhibitor of tyrosinase and R67 dihydrofolate reductase.[3][8]

Inhibition of Melanin Synthesis via Tyrosinase

Tyrosinase is the rate-limiting enzyme in the biosynthesis of melanin. By inhibiting this enzyme, derivatives of 1-(2-Furoyl)piperazine can modulate pigment production.

Caption: Inhibition of the melanin synthesis pathway by a 1-(2-Furoyl)piperazine derivative.

Inhibition of Folate Metabolism via R67 Dihydrofolate Reductase

R67 dihydrofolate reductase (DHFR) is an enzyme essential for the regeneration of tetrahydrofolate, a vital cofactor in the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a target for antimicrobial and anticancer therapies.

Caption: Inhibition of the folate metabolism pathway by a 1-(2-Furoyl)piperazine derivative.

Conclusion

1-(2-Furoyl)piperazine Hydrochloride is a versatile and valuable building block in medicinal chemistry and organic synthesis.[1] Its well-defined chemical properties and reactivity make it a key intermediate in the development of novel therapeutic agents. This guide provides essential technical information to support researchers and professionals in the effective utilization of this compound in their drug discovery and development endeavors.

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. nbinno.com [nbinno.com]

- 3. 1-(2-Furoyl)piperazine | 40172-95-0 | IF36870 | Biosynth [biosynth.com]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. DD153371A1 - PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 1-(2-Furoyl)piperazine | 40172-95-0 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Furoyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 1-(2-Furoyl)piperazine Hydrochloride, a versatile building block in medicinal chemistry. This document details experimental protocols, summarizes key analytical data, and illustrates the relevant biological pathway, offering valuable insights for researchers and professionals in drug discovery and development.

Introduction

1-(2-Furoyl)piperazine Hydrochloride is a heterocyclic compound incorporating a furan ring and a piperazine moiety.[1] Its hydrochloride salt form enhances stability and solubility, making it a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1] Piperazine derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and central nervous system effects.[2][3][4][5][6] Specifically, 1-(2-Furoyl)piperazine has been identified as an intermediate for pharmaceuticals targeting neurological conditions and cancer, and as a potent inhibitor of tyrosinase, a key enzyme in melanin synthesis.[1][7]

Synthesis of 1-(2-Furoyl)piperazine Hydrochloride

The synthesis of 1-(2-Furoyl)piperazine Hydrochloride can be achieved through a two-step process: the synthesis of the free base, 1-(2-Furoyl)piperazine, followed by its conversion to the hydrochloride salt.

Synthesis of 1-(2-Furoyl)piperazine (Free Base)

Two primary methods for the synthesis of the free base are the reaction of piperazine with either 2-furoyl chloride or 2-furoyl anhydride.[8][9] A detailed experimental protocol for the reaction with 2-furoyl chloride is provided below.

Experimental Protocol:

-

Materials: Piperazine hexahydrate, 2-Furoyl chloride, 6N Hydrochloric acid, 10% Sodium hydroxide solution, Chloroform, Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve piperazine hexahydrate (194 g, 1 mole) in 250 ml of water.

-

Acidify the solution to a pH of 4.5 using 6N HCl.[10]

-

Add 2-furoyl chloride (130.5 g, 1 mole) to the solution. Simultaneously, add 10% NaOH solution at a rate that maintains the pH at 4.5.[10]

-

After one hour, make the solution basic (pH 8.5) with 10% NaOH solution.[10]

-

Continuously extract the reaction mixture with chloroform for 36 hours.[10]

-

Dry the chloroform extract over anhydrous MgSO4 and filter.[10]

-

Remove the solvent under reduced pressure. The crude product can be purified by distillation.

-

Synthesis of 1-(2-Furoyl)piperazine Hydrochloride

The hydrochloride salt is prepared by treating the free base with hydrochloric acid. A specific method for obtaining the pure hydrochloride salt involves precipitation with HCl gas.[8]

Experimental Protocol:

-

Materials: Crude 1-(2-Furoyl)piperazine, Chloroform (or another inert organic solvent), Hydrogen chloride gas.

-

Procedure:

-

Dissolve the crude 1-(2-Furoyl)piperazine in an inert organic solvent such as chloroform.

-

Pass dry hydrogen chloride gas through the solution until the pH reaches a value between 7 and 6.[8]

-

The pure 1-(2-Furoyl)piperazine Hydrochloride will precipitate out of the solution.[8]

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Synthesis Workflow Diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(2-FLUOROPHENYL)PIPERAZINE HYDROCHLORIDE(1011-16-1) 1H NMR [m.chemicalbook.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 6. mjcce.org.mk [mjcce.org.mk]

- 7. 1-(2-Furoyl)piperazine Hydrochloride | C9H13ClN2O2 | CID 12289910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. DD153371A1 - PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. prepchem.com [prepchem.com]

1-(2-Furoyl)piperazine Hydrochloride: Unraveling the Mechanism of Action

A comprehensive review of the available scientific literature reveals that 1-(2-Furoyl)piperazine Hydrochloride primarily serves as a versatile chemical intermediate in the synthesis of a wide array of pharmacologically active molecules. While its role as a foundational scaffold is well-documented, a detailed, experimentally validated mechanism of action for the compound itself is not established in peer-reviewed scientific publications.

Despite its widespread use in medicinal chemistry, in-depth studies elucidating the specific biological targets, binding affinities, and downstream signaling pathways of 1-(2-Furoyl)piperazine Hydrochloride are conspicuously absent from the public domain. The preponderance of research focuses on the biological activities of the more complex molecules synthesized from this piperazine derivative.

Putative Biological Activity: An Unsubstantiated Claim

A singular, recurring assertion from a commercial supplier suggests that 1-(2-Furoyl)piperazine is a potent inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. The same source also implicates the compound as an inhibitor of amine oxidase and dopa oxidase. However, these claims are not substantiated by any publicly available primary scientific literature. Exhaustive searches for peer-reviewed articles or patents containing quantitative data (e.g., IC50, Ki values), detailed experimental protocols, or mechanistic studies to support these claims have been unfruitful.

Role as a Synthetic Precursor

The principal utility of 1-(2-Furoyl)piperazine Hydrochloride lies in its function as a building block for a diverse range of therapeutic agents. Its structural features, namely the furoyl group and the piperazine ring, provide a reactive framework for the synthesis of compounds targeting various physiological systems.

Applications in Drug Development:

-

Central Nervous System (CNS) Agents: The piperazine moiety is a common feature in many CNS-active drugs. 1-(2-Furoyl)piperazine has been utilized as a starting material for the development of novel antipsychotic and antidepressant candidates.

-

Cardiovascular Therapeutics: It has served as a precursor for the synthesis of compounds with potential applications in cardiovascular diseases, including antihypertensive agents.

-

Enzyme Inhibitors: The furoyl-piperazine scaffold has been incorporated into the design of various enzyme inhibitors. For instance, it has been used in the fragment-based design of inhibitors for R67 dihydrofolate reductase. Furthermore, derivatives have been synthesized and evaluated for their potential to inhibit butyrylcholinesterase, an enzyme implicated in Alzheimer's disease, and as antibacterial agents.

Logical Relationship of Synthetic Utility

The value of 1-(2-Furoyl)piperazine Hydrochloride in drug discovery and development can be visualized as a starting point from which a multitude of diverse molecular entities are generated.

Conclusion

Unveiling the Biological Profile of 1-(2-Furoyl)piperazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Furoyl)piperazine Hydrochloride is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. While its primary role is often as a scaffold in medicinal chemistry, emerging evidence suggests intrinsic biological activities of the core molecule itself. This technical guide provides an in-depth exploration of the known biological activities of 1-(2-Furoyl)piperazine and its derivatives, focusing on its role as a tyrosinase inhibitor and a key structural component of α1-adrenoceptor antagonists. This document summarizes available data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and development efforts.

Core Biological Activities

1-(2-Furoyl)piperazine has demonstrated noteworthy interactions with key biological targets, positioning it as a molecule of interest for therapeutic development. The primary activities identified in the literature are its inhibitory effect on tyrosinase and its foundational role in the development of potent α1-adrenoceptor antagonists.

Tyrosinase Inhibition

α1-Adrenoceptor Antagonism (as a Structural Moiety)

The 1-(2-Furoyl)piperazine moiety is a cornerstone in the structure of several potent and selective α1-adrenoceptor antagonists, most notably the antihypertensive drug Prazosin.[4] α1-adrenoceptors are G protein-coupled receptors that mediate vasoconstriction in response to catecholamines like norepinephrine. Antagonism of these receptors leads to vasodilation and a subsequent reduction in blood pressure. The furoyl and piperazine components of the molecule are critical for the high-affinity binding to the receptor. While direct binding affinity data (Ki) for 1-(2-Furoyl)piperazine Hydrochloride at α1-adrenoceptors is not published, numerous derivatives incorporating this structure exhibit high affinity, with Ki values often in the nanomolar to sub-nanomolar range for different α1-adrenoceptor subtypes.[4]

Quantitative Biological Data (Derivatives)

Direct quantitative biological data for 1-(2-Furoyl)piperazine Hydrochloride remains elusive in published literature. However, data for its derivatives highlight the significant contribution of this chemical scaffold to biological activity.

| Derivative Class | Target | Assay Type | Value | Reference |

| Tosyl Piperazine-Dithiocarbamates | Tyrosinase | Inhibition Assay | IC50: 6.88 - 34.8 µM | [3] |

| Nitrophenylpiperazines | Tyrosinase | Inhibition Assay | IC50: ~72 µM | [2] |

| Quinazoline Derivatives (e.g., Prazosin) | α1-Adrenoceptors | Binding Assay | pKi: 8.6 (for α1A) | [4] |

Signaling Pathways

The biological effects of 1-(2-Furoyl)piperazine and its derivatives are mediated through specific signaling cascades. Understanding these pathways is crucial for elucidating their mechanism of action and predicting potential therapeutic effects and side effects.

Melanin Synthesis and Tyrosinase Inhibition Pathway

1-(2-Furoyl)piperazine directly interferes with the initial steps of melanogenesis. The pathway diagram below illustrates the enzymatic steps catalyzed by tyrosinase and the point of inhibition.

References

- 1. 1-(2-Furoyl)piperazine | 40172-95-0 | IF36870 | Biosynth [biosynth.com]

- 2. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bacterial Tyrosinase Inhibition, Hemolytic and Thrombolytic Screening, and In Silico Modeling of Rationally Designed Tosyl Piperazine-Engrafted Dithiocarbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Furoyl)piperazine Hydrochloride: Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Furoyl)piperazine Hydrochloride, a key chemical intermediate in the pharmaceutical industry. The document details its discovery and historical significance, outlines detailed experimental protocols for its synthesis, presents its physicochemical properties in a structured format, and illustrates its crucial role in the development of therapeutic agents through logical and signaling pathway diagrams. This guide is intended to be a valuable resource for researchers and professionals involved in medicinal chemistry and drug development.

Introduction

1-(2-Furoyl)piperazine Hydrochloride is a heterocyclic compound that has garnered significant attention in medicinal chemistry primarily for its role as a versatile building block in the synthesis of a variety of pharmaceutical agents.[1] Its structure, which incorporates both a furan ring and a piperazine core, provides a unique scaffold for the development of drugs targeting a range of conditions, most notably those affecting the central nervous system and the cardiovascular system.[2] The hydrochloride salt form of 1-(2-furoyl)piperazine enhances its stability and solubility, making it a preferred precursor in many synthetic routes.[1]

Discovery and History

The history of 1-(2-Furoyl)piperazine is intrinsically linked to the development of quinazoline-based alpha-1 adrenergic receptor antagonists. While the exact first synthesis is not extensively documented in readily available literature, its significance as a key intermediate became apparent in the 1970s. A notable early reference appears in a 1977 article in the Journal of Medicinal Chemistry by Althuis and Hess, which discusses the synthesis and metabolic fate of Prazosin, a potent antihypertensive agent.[3][4] This publication underscores the established use of 1-(2-furoyl)piperazine as a crucial component in the synthesis of Prazosin and related compounds.

Initially, research focused on leveraging the 1-(2-furoyl)piperazine moiety to create molecules with high affinity and selectivity for alpha-1 adrenergic receptors.[5] This led to the successful development of drugs like Prazosin, which effectively treats hypertension.[5] Over time, the utility of this intermediate has expanded, with its incorporation into the design of molecules for other therapeutic targets.

Physicochemical Properties

A summary of the available quantitative data for 1-(2-Furoyl)piperazine and its hydrochloride salt is presented below. It is important to note that while some data for the hydrochloride salt is available, more comprehensive experimental data is reported for the free base.

| Property | 1-(2-Furoyl)piperazine | 1-(2-Furoyl)piperazine Hydrochloride |

| Molecular Formula | C₉H₁₂N₂O₂ | C₉H₁₃ClN₂O₂ |

| Molecular Weight | 180.20 g/mol | 216.66 g/mol [6] |

| CAS Number | 40172-95-0 | 60548-09-6[6] |

| Melting Point | 67-70 °C[3][7] | 204-209 °C |

| Boiling Point | 137-140 °C at 0.1 mmHg | Not available |

| Solubility | Slightly soluble in chloroform and methanol.[8] | Not available |

| pKa | 8.37 (Predicted)[8] | Not available |

| Appearance | White to light yellow solid.[8] | White to almost white crystalline powder. |

Spectral Data: While specific, detailed spectral data (NMR, IR, MS) for 1-(2-Furoyl)piperazine Hydrochloride is not consistently available in public databases, information for the free base and related compounds provides valuable reference points.

Experimental Protocols

The synthesis of 1-(2-Furoyl)piperazine Hydrochloride can be achieved through a two-step process involving the acylation of piperazine followed by the formation of the hydrochloride salt.

Synthesis of 1-(2-Furoyl)piperazine (Free Base)

A common method for the synthesis of the free base involves the reaction of piperazine with a 2-furoyl derivative.

Reactants:

-

Piperazine

-

2-Furoyl Chloride or 2-Furoic Anhydride

-

A suitable base (e.g., sodium hydroxide)

-

An organic solvent (e.g., chloroform)

-

Water

Procedure:

-

Dissolve piperazine in water.

-

Cool the solution in an ice bath.

-

Slowly add 2-furoyl chloride and a solution of a base (e.g., sodium hydroxide) concurrently, maintaining a controlled pH.

-

After the addition is complete, allow the reaction to stir for a specified time.

-

Extract the product into an organic solvent such as chloroform.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure to yield crude 1-(2-furoyl)piperazine.

-

The crude product can be further purified by distillation or recrystallization.

Preparation of 1-(2-Furoyl)piperazine Hydrochloride

The hydrochloride salt is typically prepared from the free base. A process for preparing the pure hydrochloride salt is described in patent DD153371A1.[9]

Reactants:

-

Crude 1-(2-Furoyl)piperazine

-

An inert organic solvent (e.g., chloroform)

-

Hydrogen chloride (gas or in a suitable solvent like isopropanol)

Procedure:

-

Dissolve the crude 1-(2-furoyl)piperazine in an inert organic solvent like chloroform.

-

Dry the solution.

-

Bubble hydrogen chloride gas through the solution, or add a solution of HCl in a solvent like isopropanol, while carefully monitoring the pH.

-

The pure 1-(2-furoyl)piperazine hydrochloride will precipitate out of the solution as the pH is adjusted.

-

Collect the precipitate by filtration.

-

Wash the precipitate with a small amount of cold solvent.

-

Dry the product under vacuum.

Role in Drug Development and Signaling Pathways

1-(2-Furoyl)piperazine Hydrochloride is a pivotal intermediate in the synthesis of several marketed drugs, most notably the antihypertensive medication Prazosin.[5] The furoylpiperazine moiety serves as a crucial pharmacophore that, when combined with other structural elements, imparts high affinity and selectivity for specific biological targets.

Synthesis of Prazosin

The synthesis of Prazosin exemplifies the importance of 1-(2-furoyl)piperazine. The general synthetic workflow is depicted below.

Caption: Synthetic pathway for Prazosin.

Mechanism of Action of Prazosin

Prazosin, synthesized using 1-(2-furoyl)piperazine, functions as a selective alpha-1 adrenergic receptor antagonist.[5][10][11] These receptors are located on vascular smooth muscle, and their stimulation by norepinephrine leads to vasoconstriction and an increase in blood pressure.[10] Prazosin competitively blocks these receptors, leading to vasodilation and a reduction in blood pressure.[12]

The signaling pathway affected by Prazosin is illustrated below.

Caption: Alpha-1 adrenergic receptor signaling pathway.

Conclusion

1-(2-Furoyl)piperazine Hydrochloride remains a compound of significant interest in the field of medicinal chemistry. Its historical importance as a key building block for alpha-1 adrenergic antagonists like Prazosin is well-established. The synthetic routes to this intermediate are well-defined, providing a reliable source for its use in drug discovery and development. For researchers and scientists, a thorough understanding of its properties and synthesis is essential for the continued exploration of new therapeutic agents derived from this versatile scaffold. This guide provides a foundational resource to support these endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. 1-(2-Furoyl)piperazine | 40172-95-0 [chemicalbook.com]

- 3. 1-(2-Furoyl)piperazine 97 40172-95-0 [sigmaaldrich.com]

- 4. 1-(2-Furoyl)piperazine 97 40172-95-0 [sigmaaldrich.com]

- 5. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 1-(2-Furoyl)piperazine Hydrochloride | C9H13ClN2O2 | CID 12289910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(2-Furoyl)piperazine | 40172-95-0 | IF36870 | Biosynth [biosynth.com]

- 8. 1-(2-Furoyl)piperazine CAS#: 40172-95-0 [m.chemicalbook.com]

- 9. DD153371A1 - PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE - Google Patents [patents.google.com]

- 10. litfl.com [litfl.com]

- 11. What is the mechanism of Prazosin Hydrochloride? [synapse.patsnap.com]

- 12. Prazosin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

potential therapeutic targets of 1-(2-Furoyl)piperazine Hydrochloride

An In-depth Technical Guide on the Potential Therapeutic Targets of 1-(2-Furoyl)piperazine Hydrochloride and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(2-Furoyl)piperazine Hydrochloride is a versatile heterocyclic compound primarily utilized as a key structural intermediate in the synthesis of advanced pharmaceutical agents. While the direct therapeutic activity of the parent compound is not extensively documented in peer-reviewed literature, its furoylpiperazine moiety serves as a critical pharmacophore in derivatives targeting a range of significant biological receptors. This technical guide focuses on the established and potential therapeutic targets of these derivatives, with a primary emphasis on their well-characterized antagonism of α1-adrenergic receptors and their role as ligands for 5-HT1A serotonin receptors. The data presented herein is collated from seminal publications in medicinal chemistry, providing a foundational resource for researchers engaged in drug discovery and development.

Introduction to 1-(2-Furoyl)piperazine as a Pharmaceutical Scaffold

1-(2-Furoyl)piperazine, presented as a stable hydrochloride salt, combines a furan ring with a piperazine core, creating a unique chemical scaffold for diverse molecular exploration.[1] Its principal value in medicinal chemistry lies in its role as a foundational building block for synthesizing novel drug candidates with potential therapeutic applications in neurological and cardiovascular diseases.[1] It is notably recognized as a key intermediate and a known impurity in the synthesis of established α1-adrenoceptor antagonists like Prazosin and Terazosin.[2] This association underscores the inherent potential of its structural motifs for interacting with adrenergic receptors.

Primary Therapeutic Target: α1-Adrenergic Receptors

The most potent and well-documented therapeutic application of a 1-(2-furoyl)piperazine derivative is in the competitive antagonism of α1-adrenergic receptors. These receptors are critical in mediating smooth muscle contraction, particularly in blood vessels and the prostate, making them a key target for antihypertensive and benign prostatic hyperplasia (BPH) therapies.[3]

Lead Compound: 4-Amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline

A pivotal study on 2,4-diamino-6,7-dimethoxyquinoline derivatives identified compound 14 , which incorporates the 1-(2-furoyl)piperazine moiety, as an exceptionally potent and selective α1-adrenoceptor antagonist.[4] This derivative demonstrated significantly higher potency than the widely used α1-blocker, Prazosin.[4]

Quantitative Pharmacological Data

The pharmacological activity of the lead compound was rigorously quantified through in vitro receptor binding and functional tissue assays.[4]

| Compound | Target | Assay Type | Parameter | Value | Selectivity |

| 4-Amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline | α1-Adrenoceptor | Radioligand Binding | Kᵢ | 1.4 x 10⁻¹⁰ M | >10,000-fold vs α2 |

| 4-Amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline | α1-Adrenoceptor | Functional (Rabbit Pulmonary Artery) | pA₂ | 9.76 ± 0.26 | Functional antagonism |

| Prazosin (Reference) | α1-Adrenoceptor | Functional (Rabbit Pulmonary Artery) | pA₂ | ~8.46 (Calculated) | - |

Table 1: Quantitative data for the lead α1-adrenoceptor antagonist derivative.[4]

Signaling Pathway

α1-Adrenergic receptors are canonical G-protein coupled receptors (GPCRs) that signal through the Gq/11 family of G-proteins.[5] Antagonism by a 1-(2-furoyl)piperazine derivative, such as compound 14 , blocks the binding of endogenous agonists like norepinephrine, thereby inhibiting this signaling cascade and preventing downstream physiological effects like vasoconstriction.

Secondary Therapeutic Target: 5-HT1A Serotonin Receptors

The arylpiperazine structure, of which 1-(2-furoyl)piperazine is a variant, is a well-established scaffold for designing ligands that target serotonin (5-hydroxytryptamine, 5-HT) receptors.[6] Specifically, these derivatives have been instrumental in developing ligands with high affinity for the 5-HT1A receptor subtype, a key target in the treatment of anxiety and depression.[6]

Role as a 5-HT1A Ligand Scaffold

The combination of the piperazine ring with various terminal moieties is a proven strategy for achieving high affinity and specificity for serotoninergic receptors.[7] The 1-(2-furoyl)piperazine structure provides a valuable starting point for the synthesis of novel 5-HT1A receptor modulators. While specific quantitative data for a furoyl-containing derivative with standout 5-HT1A affinity was not highlighted in the primary literature reviewed, the general principle is firmly established.

Signaling Pathway

The 5-HT1A receptor is a GPCR that couples to inhibitory Gi/o proteins.[1] Activation of this receptor typically leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels and subsequently decreases the activity of Protein Kinase A (PKA). This cascade results in neuronal hyperpolarization and reduced neuronal firing, contributing to the anxiolytic and antidepressant effects of 5-HT1A agonists.[8]

References

- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel technique of pulmonary artery banding by means of radiofrequency ablation: An experimental study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 4. 2,4-Diamino-6,7-dimethoxyquinoline derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Updates in the function and regulation of α1‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-(2-Furoyl)piperazine Hydrochloride and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Furoyl)piperazine hydrochloride is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structure, combining a furan ring with a piperazine moiety, provides a scaffold for the development of novel therapeutic agents targeting a range of physiological pathways. This technical guide provides a comprehensive review of the synthesis, biological activities, and mechanistic insights into 1-(2-Furoyl)piperazine and its derivatives, with a focus on their potential as alpha-1 adrenoceptor antagonists and antiplatelet agents.

Synthesis of 1-(2-Furoyl)piperazine Hydrochloride and Its Derivatives

The synthesis of 1-(2-Furoyl)piperazine and its subsequent derivatization are key steps in the development of novel drug candidates.

General Synthesis of 1-(2-Furoyl)piperazine

A common method for the synthesis of 1-(2-Furoyl)piperazine involves the acylation of piperazine with a 2-furoyl derivative.

-

Materials: Piperazine, 2-furoyl chloride, sodium hydroxide, chloroform, magnesium sulfate.

-

Procedure:

-

A solution of piperazine in water is prepared.

-

2-Furoyl chloride is added dropwise to the piperazine solution while maintaining a basic pH with the addition of a sodium hydroxide solution.

-

The reaction mixture is stirred at room temperature to allow for the acylation to complete.

-

The product is then extracted from the aqueous phase using an organic solvent such as chloroform.

-

The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield crude 1-(2-Furoyl)piperazine.

-

The crude product can be further purified by recrystallization or chromatography.

-

Synthesis of 1-(2-Furoyl)piperazine Hydrochloride

The hydrochloride salt is often prepared to improve the compound's stability and handling properties.

-

Materials: 1-(2-Furoyl)piperazine, hydrochloric acid (gas or solution in an inert solvent), chloroform.

-

Procedure:

-

Crude 1-(2-Furoyl)piperazine is dissolved in an inert organic solvent like chloroform.

-

Dry hydrogen chloride gas is bubbled through the solution, or a solution of HCl in an inert solvent is added, until the pH of the mixture is between 6 and 7.[1]

-

The precipitated 1-(2-Furoyl)piperazine hydrochloride is collected by filtration, washed with a cold solvent, and dried.[1]

-

Synthesis of Biologically Active Derivatives

The 1-(2-furoyl)piperazine scaffold can be further modified to synthesize derivatives with specific biological activities. For instance, derivatives have been synthesized as alpha-1 adrenoceptor antagonists and antiplatelet agents.

Biological Activities and Quantitative Data

Derivatives of 1-(2-Furoyl)piperazine have demonstrated significant potential in modulating key physiological pathways, particularly as alpha-1 adrenoceptor antagonists and antiplatelet agents.

Alpha-1 Adrenoceptor Antagonism

A derivative of 1-(2-furoyl)piperazine has shown high affinity and selectivity for alpha-1 adrenoceptors, suggesting its potential use in conditions like hypertension and benign prostatic hyperplasia.

| Compound/Derivative | Target | Assay Type | Quantitative Data | Reference |

| 4-Amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline | α1-adrenoceptor | Radioligand Binding | Ki = 1.4 x 10⁻¹⁰ M | [2] |

| 4-Amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline | α1-adrenoceptor | Functional Assay (Rabbit Pulmonary Artery) | pA₂ = 9.76 | [2] |

Antiplatelet Activity

A dibenzofuran derivative incorporating the 1-(2-furoyl)piperazine moiety has been shown to inhibit platelet aggregation induced by arachidonic acid, indicating its potential as an antithrombotic agent.

| Compound/Derivative | Agonist | Assay Type | Quantitative Data (% Inhibition) | Reference |

| Dibenzofuran-piperazine derivative with 2-furoyl moiety | Arachidonic Acid (AA) | Platelet Aggregation | High percentage inhibition (comparable to aspirin) | BOC Sciences |

Experimental Protocols for Biological Assays

Detailed methodologies are crucial for the replication and validation of experimental findings.

Alpha-1 Adrenoceptor Binding Assay

This assay is used to determine the affinity of a compound for the alpha-1 adrenoceptor.

-

Materials: Rat cerebral cortex membranes (source of α1-adrenoceptors), [³H]-Prazosin (radioligand), test compound (e.g., 4-Amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline), incubation buffer (e.g., Tris-HCl), glass fiber filters, scintillation cocktail, and a liquid scintillation counter.

-

Procedure:

-

Rat cerebral cortex membranes are prepared and homogenized in the incubation buffer.

-

Aliquots of the membrane homogenate are incubated with a fixed concentration of [³H]-Prazosin and varying concentrations of the test compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled α1-adrenoceptor antagonist (e.g., phentolamine).

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters, which are then washed with cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of [³H]-Prazosin (IC₅₀) is determined.

-

The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Arachidonic Acid-Induced Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation initiated by arachidonic acid.

-

Materials: Human platelet-rich plasma (PRP), arachidonic acid (agonist), test compound (e.g., dibenzofuran-piperazine derivative), platelet aggregometer.

-

Procedure:

-

Platelet-rich plasma is prepared from fresh human blood by centrifugation.

-

The platelet count in the PRP is adjusted to a standard concentration.

-

A sample of PRP is placed in the aggregometer cuvette and pre-incubated with either the test compound or a vehicle control at 37°C.

-

Arachidonic acid is added to the cuvette to induce platelet aggregation.

-

The change in light transmittance, which corresponds to the degree of platelet aggregation, is recorded over time.

-

The percentage inhibition of aggregation by the test compound is calculated by comparing the aggregation response in the presence of the compound to that of the vehicle control.

-

Signaling Pathways

Understanding the signaling pathways modulated by 1-(2-furoyl)piperazine derivatives is essential for elucidating their mechanism of action.

Alpha-1 Adrenoceptor Signaling Pathway

Alpha-1 adrenoceptor antagonists, such as the quinoline derivative of 1-(2-furoyl)piperazine, are expected to block the downstream signaling cascade initiated by the binding of endogenous agonists like norepinephrine.

Arachidonic Acid-Induced Platelet Aggregation Pathway

The antiplatelet effect of the dibenzofuran derivative of 1-(2-furoyl)piperazine likely involves the inhibition of the arachidonic acid cascade, which leads to the formation of pro-aggregatory molecules like thromboxane A₂.

Conclusion

1-(2-Furoyl)piperazine hydrochloride and its derivatives represent a promising class of compounds with significant therapeutic potential. The available literature highlights their activity as potent alpha-1 adrenoceptor antagonists and inhibitors of platelet aggregation. The synthetic accessibility of the 1-(2-furoyl)piperazine scaffold allows for extensive structure-activity relationship studies, paving the way for the development of new and improved drug candidates. Further research focusing on the detailed molecular mechanisms of action and in vivo efficacy of these compounds is warranted to fully realize their clinical potential. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this important chemical class.

References

Structural Analysis of 1-(2-Furoyl)piperazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Furoyl)piperazine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry, primarily recognized for its role as a versatile synthetic intermediate in the development of various therapeutic agents.[1][2][3] This technical guide provides an in-depth structural analysis of 1-(2-Furoyl)piperazine hydrochloride, compiling available spectroscopic data and outlining detailed experimental protocols for its characterization. While a definitive single-crystal X-ray diffraction study for this specific hydrochloride salt is not publicly available, this guide presents a comprehensive overview of its molecular structure through other analytical techniques and provides context for its biological activity, particularly as a tyrosinase inhibitor.

Chemical and Physical Properties

1-(2-Furoyl)piperazine hydrochloride is the hydrochloride salt of 1-(2-Furoyl)piperazine. The addition of hydrochloric acid enhances its stability and solubility, making it more suitable for pharmaceutical applications.[1][3]

| Property | Value | Source |

| Molecular Formula | C₉H₁₃ClN₂O₂ | [4] |

| Molecular Weight | 216.67 g/mol | [4][5] |

| IUPAC Name | furan-2-yl(piperazin-1-yl)methanone;hydrochloride | [4] |

| CAS Number | 60548-09-6 | [4] |

| Appearance | White to light yellow/orange powder/crystal | [6] |

| Melting Point | 204 - 209 °C | [5] |

Crystallographic Analysis

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a publicly available crystal structure for 1-(2-Furoyl)piperazine Hydrochloride. The determination of the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and crystal packing, awaits single-crystal X-ray diffraction analysis.

For illustrative purposes, the following table presents typical crystallographic data that would be obtained from such an analysis, based on a related piperazine derivative.

| Parameter | Example Value (for a related piperazine derivative) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.5503 |

| b (Å) | 11.2039 |

| c (Å) | 14.1007 |

| α (°) | 90 |

| β (°) | 96.951 |

| γ (°) | 90 |

| Volume (ų) | 2149.9 |

| Z | 4 |

Note: The data presented above is for a different piperazine derivative and serves only as an example of the parameters that would be determined from an X-ray crystallographic study of 1-(2-Furoyl)piperazine Hydrochloride.[7]

Spectroscopic Analysis

Spectroscopic techniques are crucial for elucidating the molecular structure of 1-(2-Furoyl)piperazine Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR Spectroscopic Data (Predicted and from related compounds)

| Proton | Chemical Shift (δ) ppm (Predicted) | Multiplicity |

| Furan H (3 positions) | 6.5 - 7.8 | m |

| Piperazine CH₂ (4 positions) | 3.0 - 4.0 | m |

| Piperazine NH/NH₂⁺ | 9.0 - 10.0 | br s |

Note: Actual chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopic Data (Predicted and from related compounds)

| Carbon | Chemical Shift (δ) ppm (Predicted) |

| Furan C=O | 158 - 162 |

| Furan C (4 positions) | 110 - 150 |

| Piperazine CH₂ (4 positions) | 40 - 50 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 | N-H Stretch | Secondary amine (piperazine) |

| ~3100 | C-H Stretch | Aromatic (furan) |

| ~2900 | C-H Stretch | Aliphatic (piperazine) |

| ~1630 | C=O Stretch | Amide |

| ~1450 | C-N Stretch | Amine |

| ~1100 | C-O-C Stretch | Furan |

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of the compound and provides information about its structure through fragmentation patterns. The expected molecular ion peak for the free base (1-(2-Furoyl)piperazine) would be at m/z 180.20.

Expected Fragmentation Pattern

A common fragmentation pathway for piperazine derivatives involves the cleavage of the piperazine ring. For 1-(2-Furoyl)piperazine, key fragments would likely arise from the loss of the furoyl group or cleavage within the piperazine ring.

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of 1-(2-Furoyl)piperazine Hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to a range of 0-14 ppm.

-

Employ a standard 90° pulse sequence.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to a range of 0-200 ppm.

-

Use a proton-decoupled pulse sequence to enhance signal sensitivity and simplify the spectrum.

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift axis using the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the crystalline sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

-

Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Biological Context and Signaling Pathway

1-(2-Furoyl)piperazine and its derivatives have been identified as potent inhibitors of tyrosinase, a key enzyme in the melanin biosynthesis pathway.[8][9] Overproduction of melanin can lead to hyperpigmentation disorders.

Tyrosinase Inhibition and the Melanin Biosynthesis Pathway

Melanin synthesis, or melanogenesis, primarily occurs in melanosomes within melanocytes. The process is initiated by the oxidation of L-tyrosine to L-DOPA, which is then further oxidized to dopaquinone. Both of these initial, rate-limiting steps are catalyzed by tyrosinase.[1][8][10][11][12][13] Dopaquinone is a crucial intermediate that can then be converted into either eumelanin (brown/black pigment) or pheomelanin (red/yellow pigment).[10][11][13]

1-(2-Furoyl)piperazine acts as a tyrosinase inhibitor, likely by binding to the active site of the enzyme and preventing the binding of its natural substrate, L-tyrosine.[8] This inhibition effectively blocks the initial steps of melanogenesis, leading to a reduction in melanin production.

Visualizations

Experimental Workflow

Caption: Workflow for the structural analysis of 1-(2-Furoyl)piperazine Hydrochloride.

Tyrosinase Inhibition Signaling Pathway

Caption: Inhibition of the melanin biosynthesis pathway by 1-(2-Furoyl)piperazine Hydrochloride.

Conclusion

This technical guide has synthesized the available structural and spectroscopic data for 1-(2-Furoyl)piperazine hydrochloride. While a definitive crystal structure remains to be determined, analysis via NMR, FT-IR, and mass spectrometry provides a solid foundation for its structural characterization. The role of this compound as a tyrosinase inhibitor highlights its potential in the development of therapeutic agents for hyperpigmentation disorders. The detailed experimental protocols provided herein offer a practical resource for researchers engaged in the synthesis and analysis of this and related piperazine derivatives. Further investigation, particularly single-crystal X-ray diffraction, is warranted to fully elucidate its three-dimensional structure and further inform structure-activity relationship studies.

References

- 1. Melanin Synthesis Pathways [skinwhiteningscience.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 1-(2-Furoyl)piperazine Hydrochloride | C9H13ClN2O2 | CID 12289910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 1-(2-Furoyl)piperazine Hydrochloride | 60548-09-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. Biochemistry, Melanin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. 1-(2-Furoyl)piperazine | 40172-95-0 | IF36870 | Biosynth [biosynth.com]

- 10. researchgate.net [researchgate.net]

- 11. Melanin - Wikipedia [en.wikipedia.org]

- 12. Understanding Tyrosinase Inhibitors [614beauty.com]

- 13. ijcmas.com [ijcmas.com]

Methodological & Application

Application Notes and Protocols for 1-(2-Furoyl)piperazine Hydrochloride in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Furoyl)piperazine Hydrochloride is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] Its unique structure, featuring a furoyl group attached to a piperazine ring, makes it a valuable intermediate in the development of novel therapeutics, particularly in the fields of neuroscience and oncology.[1] The hydrochloride salt form enhances its stability and solubility, facilitating its use in various synthetic and biological applications. This document provides detailed application notes and experimental protocols for the synthesis, analysis, and biological evaluation of 1-(2-Furoyl)piperazine Hydrochloride and its derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-(2-Furoyl)piperazine and its hydrochloride salt is presented below.

| Property | Value | Reference |

| Chemical Name | 1-(2-Furoyl)piperazine Hydrochloride | |

| Synonyms | (furan-2-yl)(piperazin-1-yl)methanone hydrochloride | |

| CAS Number | 60548-09-6 | [1] |

| Molecular Formula | C₉H₁₃ClN₂O₂ | |

| Molecular Weight | 216.66 g/mol | |

| Appearance | White to light yellow solid | |

| Melting Point | 67-70 °C (for free base) | [2] |

| Solubility | Soluble in water |

Synthesis and Purification

The synthesis of 1-(2-Furoyl)piperazine Hydrochloride typically involves the acylation of piperazine with a 2-furoyl derivative, followed by conversion to the hydrochloride salt.

Protocol 1: Synthesis of 1-(2-Furoyl)piperazine (Free Base)[3]

Materials:

-

Piperazine hexahydrate

-

2-Furoyl chloride

-

Sodium hydroxide (NaOH) solution (10%)

-

Hydrochloric acid (HCl) (6N)

-

Chloroform (CHCl₃)

-

Magnesium sulfate (MgSO₄)

-

Water (H₂O)

Procedure:

-

Dissolve 194 g (1 mole) of piperazine hexahydrate in 250 mL of water.

-

Acidify the solution to a pH of 4.5 with 6N HCl.

-

Concurrently add 130.5 g (1 mole) of 2-furoyl chloride and 10% NaOH solution at a rate that maintains the pH at 4.5.

-

After 1 hour, make the solution basic (pH 8.5) with 10% NaOH solution.

-

Continuously extract the reaction mixture with chloroform for 36 hours.

-

Dry the chloroform extract over anhydrous MgSO₄ and filter.

-

Remove the chloroform by distillation to obtain the crude 1-(2-Furoyl)piperazine.

Protocol 2: Synthesis and Purification of 1-(2-Furoyl)piperazine Hydrochloride[4]

Materials:

-

Crude 1-(2-Furoyl)piperazine

-

Inert organic solvent (e.g., Chloroform)

-

Hydrogen chloride (HCl) gas

Procedure:

-

Extract the crude 1-(2-Furoyl)piperazine with an inert organic solvent such as chloroform.

-

Dry the organic extract.

-

Bubble dry HCl gas through the extract until the pH of the solution reaches 6-7.

-

The pure 1-(2-Furoyl)piperazine Hydrochloride will precipitate out of the solution.

-

Collect the precipitate by filtration and dry under vacuum.

Analytical Methods

Accurate and reliable analytical methods are essential for confirming the identity and purity of 1-(2-Furoyl)piperazine Hydrochloride.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol is a general method for piperazine derivatives and should be optimized for 1-(2-Furoyl)piperazine Hydrochloride.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Diethylamine

-

Water (HPLC grade)

-

1-(2-Furoyl)piperazine Hydrochloride reference standard

Chromatographic Conditions:

-

Mobile Phase: A mixture of Acetonitrile, Methanol, and Diethylamine (e.g., 90:10:0.1, v/v/v). The exact ratio should be optimized.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35°C

-

Detection Wavelength: To be determined by UV scan of the compound (a starting point could be around 254 nm or 340 nm after derivatization if necessary).

-

Injection Volume: 10 µL

Procedure:

-

Prepare a standard solution of 1-(2-Furoyl)piperazine Hydrochloride of known concentration in the mobile phase.

-

Prepare a sample solution of the synthesized product in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

Analyze the resulting chromatograms to determine the retention time and peak area of the main component and any impurities.

-

Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.

Applications in Pharmaceutical Development

1-(2-Furoyl)piperazine Hydrochloride is a versatile intermediate for the synthesis of various pharmacologically active compounds.

Anticancer Drug Development

Piperazine derivatives are integral to the structure of many anticancer agents.[3][4][5][6] Derivatives of 1-(2-furoyl)piperazine can be synthesized and screened for their cytotoxic effects against various cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium

-

96-well plates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound for 72 hours.

-

After treatment, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well and incubate for 1.5 hours at 37°C.

-

Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.

-

Incubate for 15 minutes with shaking.

-

Measure the absorbance at 492 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Piperazine derivatives have been shown to modulate various signaling pathways involved in cancer progression. A common target is the PI3K/Akt pathway , which is crucial for cell survival and proliferation.[7][8][9][10][11]

Neuroscience Drug Development

Piperazine derivatives are well-known for their activity in the central nervous system (CNS), with applications as anxiolytics, antidepressants, and antipsychotics.[12]

Objective: To assess the anxiolytic-like effects of a test compound in mice.

Apparatus:

-

An elevated plus-shaped maze with two open arms and two closed arms.

Procedure:

-

Administer the test compound (e.g., via intraperitoneal injection) to mice. A vehicle control group and a positive control group (e.g., diazepam) should be included.

-

After a set pre-treatment time (e.g., 30 minutes), place a mouse in the center of the maze, facing an open arm.

-

Allow the mouse to explore the maze for 5 minutes.

-

Record the number of entries into and the time spent in the open and closed arms.

-

An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Objective: To evaluate the anxiolytic-like properties of a test compound based on the conflict between the innate aversion of mice to a brightly lit area and their exploratory drive.

Apparatus:

-

A box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting them.

Procedure:

-

Administer the test compound, vehicle, or a positive control to the mice.

-

After the pre-treatment period, place the mouse in the center of the lit compartment.

-

Allow the mouse to explore the apparatus for a set duration (e.g., 5 minutes).

-

Record the time spent in the lit compartment, the number of transitions between the two compartments, and the latency to first enter the dark compartment.

-

Anxiolytic compounds typically increase the time spent in the lit compartment and the number of transitions.

Other Potential Applications

1-(2-Furoyl)piperazine has been reported to be a potent inhibitor of tyrosinase, an enzyme involved in melanin production.[13] This suggests its potential use in the development of treatments for hyperpigmentation disorders.

Objective: To determine the inhibitory effect of a test compound on tyrosinase activity.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Phosphate buffer (pH 6.8)

-

Test compound

-

Kojic acid (positive control)

-

96-well plate

-

Microplate reader

Procedure:

-

In a 96-well plate, add 20 µL of the test compound at various concentrations, 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.

-

Incubate at 25°C for 10 minutes.

-

Initiate the reaction by adding 40 µL of L-DOPA solution.

-

Measure the absorbance at 475-510 nm in kinetic mode for 30-60 minutes.

-

Calculate the percentage of tyrosinase inhibition and determine the IC₅₀ value.

Derivatives of 1-(2-furoyl)piperazine have shown potential as antiplatelet agents.

Objective: To evaluate the effect of a test compound on platelet aggregation induced by ADP.

Materials:

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

Adenosine diphosphate (ADP)

-

Test compound

-

Aggregometer

Procedure:

-

Prepare PRP and PPP from fresh whole blood.

-

Pre-incubate PRP with the test compound or vehicle at 37°C.

-

Induce platelet aggregation by adding ADP to the PRP.

-

Monitor the change in light transmittance for 5 minutes using an aggregometer.

-

Calculate the percentage of platelet aggregation inhibition.

Conclusion

1-(2-Furoyl)piperazine Hydrochloride is a valuable and versatile building block in pharmaceutical development. Its utility as a synthetic intermediate for a wide range of biologically active compounds, coupled with its own potential pharmacological activities, makes it a compound of significant interest for researchers in medicinal chemistry and drug discovery. The protocols provided in this document offer a starting point for the synthesis, analysis, and evaluation of this compound and its derivatives in various therapeutic areas. Further research is warranted to fully elucidate the mechanisms of action and in vivo efficacy of novel compounds derived from this promising scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-(2-糠酰)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. "Synthesis and Bioevaluation of Piperazine-based Compounds as Anti-canc" by Holly E. Moots [stars.library.ucf.edu]

- 4. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. 1-(2-Furoyl)piperazine | 40172-95-0 | IF36870 | Biosynth [biosynth.com]

Application Notes and Protocols for 1-(2-Furoyl)piperazine Hydrochloride as a Research Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Furoyl)piperazine Hydrochloride (CAS: 60548-09-6) is a versatile heterocyclic building block integral to the advancement of medicinal chemistry and drug discovery. Its unique structure, combining a furan ring with a piperazine core, offers a valuable scaffold for the synthesis of complex molecules with significant biological activities. The hydrochloride salt form enhances its stability and ease of handling, making it a preferred intermediate for synthetic chemists.[1] These application notes provide detailed protocols for its use in the synthesis of bioactive compounds, specifically focusing on quinazoline derivatives targeting adrenergic receptors and its application in enzymatic assays.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂O₂·HCl | TCI |

| Molecular Weight | 216.67 g/mol | TCI |

| Appearance | White to light yellow to light orange powder/crystal | TCI |

| Melting Point | 67-70 °C (for free base) | Sigma-Aldrich |

| Purity | >98.0% (HPLC) | TCI |

| CAS Number | 60548-09-6 | [1] |

| Storage | Room Temperature (Recommended in a cool, dark place, <15°C) | TCI |

Applications in Research

1-(2-Furoyl)piperazine Hydrochloride serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds. Its primary applications are in:

-

Medicinal Chemistry: It is a foundational component in the synthesis of novel drug candidates targeting various diseases, including neurological disorders and cancer.[1][2]

-

Heterocyclic Chemistry: As a versatile building block, it facilitates the creation of new molecular architectures for structure-activity relationship (SAR) studies.[2]

-

Drug Discovery: It is instrumental in the development of targeted inhibitors for various biological pathways.[3]

A notable application is in the synthesis of Prazosin and its analogs, which are known α1-adrenergic receptor antagonists used in the treatment of hypertension. The furoylpiperazine moiety is a key pharmacophore in these molecules.

Experimental Protocols

Application 1: Synthesis of 2-[4-(2-furoyl)-piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline (Prazosin)

This protocol details a multi-step synthesis of Prazosin, a potent α1-adrenoceptor antagonist, using 1-(2-furoyl)piperazine as a key intermediate.

Workflow for the Synthesis of Prazosin:

Caption: Synthetic workflow for Prazosin.

Protocol:

Step 1: Synthesis of 2-[4-furoyl-(piperazin-1-yl)]-4-chloro-6,7-dimethoxyquinazoline

-

A mixture of 2-(piperazin-1-yl)-6,7-dimethoxyquinazolin-4(3H)one (0.017 mol) and 2-furoyl chloride (0.04 mol) is dissolved in isopropyl alcohol (30 ml) in a round-bottom flask fitted with a reflux condenser.

-

To this mixture, add potassium carbonate (0.03 mol) and a catalytic amount of triethylbenzylammonium chloride (TEBA chloride) (0.001 mol).

-

The reaction mixture is then irradiated with microwaves (90W) for 30 minutes.

-

The resulting 4-furoyl-2-(1-piperazinyl)-6,7-dimethoxyquinazolin-4-one is then dissolved in isopropyl alcohol (40 ml) in an iodine flask with a reflux condenser.

-

Phosphorus oxychloride (0.01 mol) is added, and the mixture is refluxed for 8-9 hours.

-

The reaction is quenched in ice water and neutralized with sodium bicarbonate.

-

The solid product is filtered and dried to yield 2-[4-furoyl-(1-piperazinyl)]-4-chloro-6,7-dimethoxyquinazoline.

-

Yield: 78%

-

Melting Point: 175-178°C

-

Step 2: Synthesis of 2-[4-(2-furoyl)-piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline (Prazosin)

-

The product from Step 1 (0.009 mol) is dissolved in tetrahydrofuran in a round-bottom flask and cooled to 0-5°C.

-

Dry ammonia gas is passed through the solution for 2-3 hours.

-

The white product that separates out is filtered and dried.

-

Yield: 70%

-

Quantitative Data for Prazosin Synthesis Intermediates:

| Step | Intermediate | Yield (%) | Melting Point (°C) |

| 1 | 2-[4-furoyl-(1-piperazinyl)]-4-chloro-6,7-dimethoxyquinazoline | 78% | 175-178 |

| 2 | 2-[4-(2-furoyl)-piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline | 70% | 258-260 |

Application 2: Tyrosinase Inhibition Assay

1-(2-Furoyl)piperazine has been identified as a potent inhibitor of tyrosinase, the key enzyme in melanin synthesis. This protocol outlines an in vitro assay to determine its inhibitory activity.

Workflow for Tyrosinase Inhibition Assay:

Caption: Workflow for tyrosinase inhibition assay.

Materials:

-

Sodium Phosphate Buffer (50 mM, pH 6.8)

-

Mushroom Tyrosinase Solution (1000 units/mL in cold buffer)

-

L-DOPA Solution (10 mM in buffer, prepared fresh)

-

1-(2-Furoyl)piperazine Hydrochloride (Test Inhibitor)

-

Kojic Acid (Positive Control)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare Serial Dilutions: Prepare a series of dilutions of 1-(2-Furoyl)piperazine Hydrochloride and kojic acid in the sodium phosphate buffer.

-

Assay Plate Setup: In a 96-well plate, add the following:

-

Test Wells: 40 µL of buffer, 20 µL of the test inhibitor dilution, and 20 µL of tyrosinase solution.

-

Positive Control Wells: 40 µL of buffer, 20 µL of kojic acid dilution, and 20 µL of tyrosinase solution.

-

Negative Control Well (No Inhibitor): 60 µL of buffer and 20 µL of tyrosinase solution.

-

Blank Well: 80 µL of buffer.

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes.

-

Initiate Reaction: Add 20 µL of L-DOPA solution to all wells.

-

Absorbance Measurement: Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode, taking readings every minute for 10-20 minutes.[1]

-

Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula:

-

% Inhibition = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test well.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the inhibitor concentration.

-

Signaling Pathways

α1-Adrenergic Receptor Signaling Pathway

Derivatives of 1-(2-Furoyl)piperazine, such as Prazosin, act as antagonists at α1-adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by catecholamines like norepinephrine, initiate a signaling cascade leading to physiological responses such as vasoconstriction.

References

Application Notes and Protocols for the Quantification of 1-(2-Furoyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1-(2-Furoyl)piperazine Hydrochloride, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Visible Spectrophotometry, and Acid-Base Titrimetry are designed for accuracy, precision, and reliability in research and quality control settings.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with UV detection is a precise and sensitive method for the quantification of 1-(2-Furoyl)piperazine Hydrochloride. The furoyl group provides a strong chromophore, allowing for direct UV detection without the need for derivatization. The following method is adapted from established protocols for the structurally related compound, prazosin, which contains the 1-(2-furoyl)piperazine moiety.[1][2][3]

Quantitative Data Summary

The expected performance of the HPLC-UV method is summarized in the table below, based on validated methods for analogous compounds.[1][2][4]

| Parameter | Expected Value |

| Linearity Range | 1.0 - 200.0 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.033 µg/mL |

| Limit of Quantification (LOQ) | 0.102 µg/mL |

| Accuracy (% Recovery) | 99 - 101% |

| Precision (%RSD) | < 2% |

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (75:25 v/v), with the pH adjusted to 3.2 using glacial acetic acid.[1]

-

Flow Rate: 1.5 mL/min.[1]

-

Detection Wavelength: 250 nm.[1]

-